Lipophilicity (logP) Comparison: 3,5-Dimethyl vs Unsubstituted Triazole Analog
The 3,5-dimethyl substitution on the 1,2,4-triazole ring produces a quantifiable increase in computed lipophilicity. The target compound has a computed logP of 0.12, while the direct unsubstituted analog Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate (CAS 1251054-86-0) has a computed logP of −0.46, yielding a ΔlogP of +0.58 units . Both values were computed using the same methodology by a single supplier (Fluorochem), enabling direct comparison. This logP shift moves the compound from a hydrophilic range (negative logP) into a mildly lipophilic range (positive logP), which is within the optimal logP window (0–3) for oral drug-like molecules [1]. Neither compound has experimentally measured logD or logP values published in peer-reviewed literature.
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.12 (computed) |
| Comparator Or Baseline | Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate (CAS 1251054-86-0): logP = −0.46 (computed) |
| Quantified Difference | ΔlogP = +0.58 units (target more lipophilic) |
| Conditions | Computed logP values from Fluorochem product datasheets; methodology not publicly disclosed |
Why This Matters
A logP difference of 0.58 units is substantial in medicinal chemistry and directly affects passive membrane permeability, plasma protein binding, and volume of distribution—meaning the target compound cannot be used interchangeably with the unsubstituted analog in cellular or in vivo assays without recalibrating expected pharmacokinetic behavior.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
